Fmoc-ala-aldehyde
Description
BenchChem offers high-quality Fmoc-ala-aldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-ala-aldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGFXAKKZLFEDR-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-Ala-Aldehyde in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptide aldehydes represent a pivotal class of molecules, particularly revered for their capacity to act as potent and often covalent inhibitors of various protease enzymes.[1][2] The synthesis of these valuable compounds is frequently accomplished using Fmoc-protected amino aldehydes as key building blocks in solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the mechanism of action of N-α-Fmoc-L-alaninal (Fmoc-Ala-aldehyde), a fundamental reagent in this field. We will dissect its role from its initial incorporation into a growing peptide chain to the final mechanism by which the resulting peptide aldehyde exerts its inhibitory effect on target enzymes. This document is intended to serve as a comprehensive technical resource, blending foundational chemical principles with practical, field-proven insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Significance of Peptide Aldehydes
Peptides are central players in a vast array of physiological processes. Consequently, the enzymes that regulate their activity, primarily proteases, have become major targets for therapeutic intervention. Peptide aldehydes have emerged as a highly effective class of protease inhibitors due to their unique ability to mimic the transition state of peptide bond hydrolysis.[2] The electrophilic aldehyde "warhead" can form a covalent, yet often reversible, bond with nucleophilic residues such as serine or cysteine within the enzyme's active site.[1][3] This mechanism effectively blocks the enzyme's catalytic activity.[4]
The synthesis of these targeted inhibitors is greatly facilitated by solid-phase peptide synthesis (SPPS), a technique that builds peptide chains sequentially on an insoluble resin support.[5][6] The use of Fmoc-protected amino acids is a cornerstone of modern SPPS.[7] Fmoc-Ala-aldehyde, specifically, is a critical building block for introducing a C-terminal alaninal residue, which can be crucial for recognition by and inhibition of target proteases.
There are two primary strategies for synthesizing peptide aldehydes: introduction of the aldehyde function after peptide synthesis is complete, or the use of α-amino aldehydes as starting materials for peptide elongation.[8] This guide will focus on the latter, more direct approach, centered on the use of Fmoc-Ala-aldehyde.
The Role of Fmoc-Ala-Aldehyde in Solid-Phase Peptide Synthesis (SPPS)
The journey of Fmoc-Ala-aldehyde from a single molecule to the critical C-terminal residue of a potent inhibitor involves a series of well-defined chemical steps within the SPPS workflow.
The Fmoc Protecting Group: A Key Player in SPPS
The 9-fluorenylmethoxycarbonyl (Fmoc) group is an essential N-α-protecting group in SPPS.[5] Its primary function is to prevent the amino group of the alanine aldehyde from participating in unwanted side reactions during the coupling of the next amino acid in the sequence.[5] The key advantage of the Fmoc group is its lability under mild basic conditions, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[5][9] This allows for its selective removal without disturbing the acid-labile protecting groups often used for amino acid side chains, a principle known as an orthogonal protection strategy.[7][10]
The SPPS Cycle with Fmoc-Ala-Aldehyde
The incorporation of Fmoc-Ala-aldehyde typically occurs at the final coupling step for a peptide intended to have a C-terminal alaninal. The general cycle can be visualized as follows:
Figure 1: General workflow for the incorporation of Fmoc-Ala-aldehyde in SPPS.
Detailed Experimental Protocol: Coupling of Fmoc-Ala-aldehyde
This protocol outlines a standard manual procedure for coupling Fmoc-Ala-aldehyde to a resin-bound peptide.
-
Resin Preparation: The peptide-resin, with the N-terminal Fmoc group of the preceding amino acid removed, is swelled in high-quality, amine-free DMF for at least 30 minutes in a reaction vessel.[9]
-
Activation of Fmoc-Ala-aldehyde: In a separate vial, dissolve Fmoc-Ala-aldehyde (2-4 equivalents relative to the resin loading) in DMF. Add an activating agent, such as a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), and an additive to suppress racemization, like OxymaPure (ethyl cyano(hydroxyimino)acetate) (2-4 equivalents each). Allow the activation to proceed for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the activated Fmoc-Ala-aldehyde solution to the swelled resin. The reaction is typically agitated at room temperature for 1-2 hours.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test, which detects free primary amines. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.[11]
Challenges and Considerations
While the process is generally robust, there are specific challenges associated with using amino aldehydes in SPPS:
-
Stability of the Aldehyde: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. It is crucial to use high-purity reagents and solvents and to handle Fmoc-Ala-aldehyde under an inert atmosphere where possible.
-
Racemization: The α-proton of the aldehyde is acidic, which can lead to racemization under certain conditions. The use of racemization-suppressing additives during the activation step is critical.
-
Cleavage: The final cleavage of the peptide aldehyde from the resin requires strong acidic conditions, typically using a cocktail based on trifluoroacetic acid (TFA).[12] The composition of this cocktail must be carefully chosen to also remove side-chain protecting groups without causing degradation of the peptide aldehyde.
Mechanism of Action: Covalent Inhibition of Proteases
The true "action" of the synthesized peptide aldehyde occurs when it interacts with its target protease. The C-terminal aldehyde is the "warhead" that covalently modifies a key catalytic residue in the enzyme's active site.[3]
The Two-Step Inhibition Process
Covalent inhibition is generally a two-step process.[13][14]
-
Non-covalent Binding: The inhibitor first binds reversibly to the enzyme's active site, forming an initial enzyme-inhibitor complex (E·I).[13][15] This binding is driven by non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between the peptide portion of the inhibitor and the substrate-binding pockets of the enzyme.
-
Covalent Bond Formation: Once optimally positioned, the electrophilic aldehyde carbon is attacked by a nucleophilic residue in the active site (e.g., the hydroxyl group of a serine or the thiol group of a cysteine).[13] This forms a covalent bond, resulting in a stable, inactivated enzyme-inhibitor adduct (E-I).[4]
Figure 2: Kinetic scheme of covalent enzyme inhibition.
The potency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, where K_I is the inhibitor concentration that gives half the maximal rate of inactivation.[15]
Chemical Mechanism at the Active Site
For a serine protease, the catalytic serine's hydroxyl group acts as the nucleophile. The attack on the aldehyde's carbonyl carbon forms a hemiacetal. In the case of a cysteine protease, the catalytic cysteine's thiol group attacks the aldehyde to form a thiohemiacetal. This adduct mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond, making it a potent transition-state analog inhibitor.[2]
| Enzyme Class | Catalytic Nucleophile | Covalent Adduct Formed with Aldehyde |
| Serine Protease | Serine (-OH) | Hemiacetal |
| Cysteine Protease | Cysteine (-SH) | Thiohemiacetal |
Table 1: Covalent adducts formed by peptide aldehydes with different protease classes.
Conclusion and Future Outlook
Fmoc-Ala-aldehyde is a powerful and indispensable tool in the synthesis of peptide aldehyde inhibitors. Its mechanism of action in peptide synthesis is a well-orchestrated sequence of protection, coupling, and deprotection steps within the robust framework of SPPS. The true elegance of this building block lies in its ability to introduce a reactive aldehyde "warhead" at a specific position in a peptide sequence, enabling the creation of highly specific and potent covalent inhibitors for a wide range of proteases. As our understanding of protease biology deepens, the demand for sophisticated chemical probes and therapeutic agents will continue to grow. The principles and methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize the next generation of peptide aldehyde-based drugs and research tools.
References
- Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Ningbo Inno Pharmchem Co.,Ltd. (2026, January 29). Fmoc-Ala-OH: Essential for High-Quality Peptide Synthesis.
- ChemicalBook. (2026, January 13). FMOC-Ala-OH | 35661-39-3.
- Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?.
- MedchemExpress.com. (n.d.). Fmoc-Ala-OH | Amino Acid Derivative.
- PubMed Central. (n.d.). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease.
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Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science, 13(1), 1–15. Retrieved February 7, 2026, from [Link]
- Guidechem. (n.d.). Unlocking the Potential of FMOC-Ala-OH.
- Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Burgess, K. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube.
- PubMed Central. (n.d.). Practical synthesis of peptide C-terminal aldehyde on a solid support.
- PubMed Central. (n.d.). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors.
- Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Alanine monohydrate.
- MDPI. (n.d.). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome.
- PubMed Central. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
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Billich, A., et al. (n.d.). Peptide aldehydes as inhibitors of HIV protease. PubMed. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH.
- Taylor & Francis Online. (n.d.). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors.
- ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Chem-Impex. (n.d.). Fmoc-L-alanine.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Publications. (n.d.). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry.
- MDPI. (n.d.). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome.
- PubMed Central. (n.d.). Covalent Inhibition in Drug Discovery.
- YouTube. (2021, December 16). Emerging strategies in covalent inhibition.
- PrepChem.com. (n.d.). Synthesis of Fmoc-L-alanine.
- ACS Publications. (2024, November 3). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters.
- Royal Society of Chemistry. (2017, June 26). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Books.
- Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?.
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An In-Depth Technical Guide to the Theoretical Calculation of Fmoc-Ala-aldehyde Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of peptide-based molecules is intrinsically linked to their biological activity and physicochemical properties. Fmoc-Ala-aldehyde, a key building block in peptide synthesis and a potential component in proteomics and drug discovery, possesses a conformational flexibility that dictates its reactivity and interaction with biological targets. Understanding this conformational space is paramount for rational drug design and the optimization of synthetic protocols. This guide provides a comprehensive, in-depth exploration of the theoretical methodologies employed to elucidate the conformational preferences of Fmoc-Ala-aldehyde. We will delve into the causality behind the selection of computational strategies, from initial structure generation to advanced quantum mechanical calculations and molecular dynamics simulations. This document is designed to be a self-validating resource, grounding its protocols in established scientific principles and providing detailed, step-by-step guidance for researchers in the field.
Introduction: The Significance of Fmoc-Ala-aldehyde Conformation
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection strategies.[] Fmoc-Ala-aldehyde, as an N-terminally protected alanine derivative with a reactive aldehyde functionality, is a valuable tool in the synthesis of peptide aldehydes, which are known to be potent inhibitors of various proteases.[2] The aldehyde group can form covalent adducts with active site residues, leading to potent and often reversible inhibition.
The three-dimensional structure, or conformation, of Fmoc-Ala-aldehyde is not static. Rotation around its single bonds gives rise to a multitude of conformers, each with a distinct energy level. The relative populations of these conformers at equilibrium determine the molecule's overall shape and, consequently, its properties. The bulky and rigid Fmoc group, in particular, imposes significant steric constraints, profoundly influencing the accessible conformations of the alanine residue. A thorough understanding of these conformational preferences is critical for:
-
Rational Drug Design: Predicting the bioactive conformation that binds to a biological target.
-
Reaction Mechanism Studies: Understanding how the molecule's shape influences its reactivity in chemical synthesis.
-
Force Field Development: Providing benchmark data for the parameterization of molecular mechanics force fields for non-standard residues.
This guide will provide the theoretical framework and practical protocols to explore the conformational energy landscape of Fmoc-Ala-aldehyde, empowering researchers to make informed decisions in their scientific endeavors.
Theoretical Approaches to Conformational Analysis
The computational investigation of a molecule's conformational space typically follows a hierarchical approach, starting with broad, less computationally expensive methods to identify potential energy minima, followed by more accurate, high-level calculations to refine the energies of the most stable conformers.
Initial Conformer Generation
Before any energy calculations can be performed, a diverse set of initial structures must be generated that ideally covers the entire conformational space. This can be achieved through several methods:
-
Systematic Search: This involves rotating each rotatable bond by a defined increment. While thorough, this method can lead to a combinatorial explosion of structures for molecules with many rotatable bonds.
-
Stochastic/Random Search: Methods like Monte Carlo simulations randomly sample the conformational space. This is often more efficient than a systematic search for larger molecules.
-
Molecular Dynamics (MD) Simulations: A short, high-temperature MD simulation can be used to explore a wide range of conformations, with snapshots saved at regular intervals.
For a molecule like Fmoc-Ala-aldehyde, a systematic search focused on the key dihedral angles of the alanine backbone and the linkage to the Fmoc group is a viable and rigorous approach.
Quantum Mechanics (QM) Methods: The Gold Standard for Accuracy
Quantum mechanics calculations, particularly Density Functional Theory (DFT), provide the most accurate description of molecular energies and geometries.[3][4] DFT methods balance computational cost and accuracy, making them well-suited for molecules of this size.
Causality of Method Selection:
-
Why DFT? DFT offers a good compromise between the high accuracy of ab initio methods like Møller-Plesset perturbation theory (MP2) and the computational efficiency required to study multiple conformers.[5] It accounts for electron correlation, which is crucial for accurately describing the subtle non-covalent interactions that govern conformational preferences.
-
Choice of Functional and Basis Set: The selection of the DFT functional and basis set is critical for obtaining reliable results.[6]
-
Functionals: Hybrid functionals like B3LYP are widely used and have been shown to perform well for organic molecules.[7] For systems where dispersion forces are important, as is the case with the aromatic Fmoc group, dispersion-corrected functionals (e.g., B3LYP-D3) are highly recommended.[7]
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p), offer a good starting point for geometry optimizations.[4] For more accurate single-point energy calculations, larger basis sets with diffuse functions, like 6-311+G(d,p), are preferable to better describe the electron distribution.[7]
-
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) methods, which use classical physics to model atomic interactions, are orders of magnitude faster.[8] This allows for the exploration of conformational dynamics over longer timescales (nanoseconds to microseconds) through MD simulations.
The Role of Force Fields:
The accuracy of MM and MD simulations is entirely dependent on the quality of the underlying force field , a set of parameters that define the potential energy of the system. Standard force fields like AMBER and CHARMM are well-parameterized for standard amino acids but require careful parameterization for non-standard residues like Fmoc-Ala-aldehyde.[9][10][11]
Parameterization of Fmoc-Ala-aldehyde:
Since Fmoc-Ala-aldehyde is not a standard residue in these force fields, its parameters (bond lengths, angles, dihedral angles, and partial atomic charges) must be derived. This is a critical step to ensure the trustworthiness of the simulation. The general workflow for this is as follows:
-
Quantum Mechanical Calculations: Perform high-level QM calculations (e.g., DFT with an appropriate basis set) on Fmoc-Ala-aldehyde or smaller fragments to obtain equilibrium geometries, vibrational frequencies, and the electrostatic potential.
-
Charge Derivation: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP), to derive the partial atomic charges from the QM electrostatic potential.[9]
-
Parameter Assignment: Assign bond, angle, and dihedral parameters by analogy to existing parameters in the force field or by fitting to the QM data.
A modified parameterization protocol for the Fmoc moiety for the CHARMM force field has been developed to better reproduce the self-assembling behavior of Fmoc-peptide amphiphiles, highlighting the importance of balancing hydrophilic and hydrophobic interactions.[10]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for performing theoretical calculations on the conformation of Fmoc-Ala-aldehyde.
Protocol for DFT-Based Conformational Analysis
This protocol outlines the steps for identifying and ranking the stable conformers of Fmoc-Ala-aldehyde using DFT.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.
Step-by-Step Methodology:
-
Initial Structure Generation:
-
Build the 3D structure of Fmoc-Ala-aldehyde in a molecular editor. The SMILES string for Fmoc-Ala-aldehyde is CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[2]
-
Identify the key rotatable bonds: the φ (phi, C-N-Cα-C) and ψ (psi, N-Cα-C-O) dihedral angles of the alanine backbone, and the ω (omega, Cα-C-N-H) and the dihedral angles connecting the Fmoc group.
-
Perform a systematic search by rotating these bonds in increments (e.g., 30°) to generate a comprehensive set of initial conformers.
-
-
Initial Geometry Optimization (Low Level):
-
Perform a geometry optimization of each generated conformer using a computationally less expensive method, such as a smaller basis set (e.g., 3-21G) or a semi-empirical method. This step serves to remove any high-energy clashes and provide reasonable starting geometries for the higher-level calculations.
-
-
High-Level Geometry Optimization:
-
For each optimized structure from the previous step, perform a full geometry optimization using DFT with a reliable functional and basis set (e.g., B3LYP-D3/6-31G(d,p)).[3][7]
-
Include a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, to account for the influence of a solvent (e.g., water or dimethylformamide) on the conformational energies.[7][12]
-
-
Frequency Calculations:
-
Perform a frequency calculation for each optimized geometry at the same level of theory.
-
Verify that all frequencies are real (positive). The presence of an imaginary frequency indicates a saddle point (a transition state) rather than a true energy minimum.
-
-
Single-Point Energy Refinement:
-
For each confirmed minimum energy structure, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.
-
-
Analysis of Results:
-
Rank the conformers based on their relative energies.
-
Analyze the geometries of the low-energy conformers, paying close attention to the key dihedral angles and any intramolecular hydrogen bonds.
-
Visualize the Ramachandran plot (φ vs. ψ) for the alanine residue to understand its conformational preferences.
-
Diagram of the DFT Conformational Analysis Workflow:
Caption: Workflow for DFT-based conformational analysis of Fmoc-Ala-aldehyde.
Protocol for Molecular Dynamics Simulations
This protocol describes how to perform an MD simulation of Fmoc-Ala-aldehyde to explore its conformational dynamics in a solvent environment.
Software: A molecular dynamics package such as GROMACS, AMBER, or CHARMM is required.
Step-by-Step Methodology:
-
System Preparation:
-
Start with a low-energy conformer of Fmoc-Ala-aldehyde obtained from the DFT calculations.
-
Generate the topology and parameter files for the molecule using the appropriate force field (e.g., CHARMM36 or AMBER). As Fmoc-Ala-aldehyde is a non-standard residue, you will need to provide the custom parameters derived from QM calculations.[9][10]
-
-
Solvation:
-
Create a simulation box (e.g., a cubic or dodecahedron box) and solvate the molecule with a chosen solvent, typically water (e.g., TIP3P or SPC/E water model).
-
-
Ionization (Optional):
-
If the molecule has a net charge, add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the solute and solvent molecules.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
NVT Equilibration (Constant Volume): Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the solute to allow the solvent to relax around it.
-
NPT Equilibration (Constant Pressure): Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) to ensure the correct density.
-
-
-
Production MD:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns or longer) without any position restraints.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to understand the conformational dynamics:
-
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
-
Dihedral Angle Analysis: To monitor the φ, ψ, and other key dihedral angles over time and generate Ramachandran plots.
-
Clustering Analysis: To group similar conformations and identify the most populated conformational states.
-
Hydrogen Bond Analysis: To identify any persistent intramolecular hydrogen bonds.
-
-
Diagram of the Molecular Dynamics Simulation Workflow:
Caption: Workflow for molecular dynamics simulation of Fmoc-Ala-aldehyde.
Data Presentation and Interpretation
The results of the theoretical calculations should be presented in a clear and concise manner to facilitate interpretation.
Tabulated Data
Summarize the key quantitative data in tables for easy comparison.
Table 1: Relative Energies and Key Dihedral Angles of the Most Stable Conformers of Fmoc-Ala-aldehyde (Hypothetical Data)
| Conformer ID | Relative Energy (kcal/mol) | φ (°) | ψ (°) | ω (°) |
| 1 | 0.00 | -150 | 150 | 178 |
| 2 | 0.85 | -70 | 140 | -175 |
| 3 | 1.20 | -80 | -60 | 179 |
| 4 | 2.50 | 60 | 60 | 177 |
Energies are calculated at the B3LYP-D3/6-311+G(d,p) level of theory with a PCM solvent model for water.
Visualization of Results
Visual aids are essential for understanding the conformational preferences of Fmoc-Ala-aldehyde.
-
3D Structures: Display the 3D structures of the low-energy conformers, highlighting any intramolecular interactions.
-
Ramachandran Plot: Plot the φ and ψ dihedral angles of the alanine residue from both the DFT calculations and the MD simulation to visualize the allowed and preferred regions of conformational space.
Authoritative Grounding and Validation
Comparison with Experimental Data of Related Molecules
-
X-ray Crystallography: The crystal structures of other Fmoc-protected amino acids, such as Fmoc-phenylalanine and Fmoc-tyrosine, have been determined.[13] These structures can provide insights into the typical conformations of the Fmoc group and its influence on the amino acid backbone.
-
NMR Spectroscopy: NMR data, particularly 3J-coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the solution-state conformation of molecules.[14][15] While specific data for Fmoc-Ala-aldehyde is lacking, the known chemical shifts and coupling constants for Fmoc-Ala-OH can serve as a point of comparison for the calculated NMR parameters of the aldehyde.[16] For example, 1H NMR data for Fmoc-Ala-OH in DMSO-d6 shows characteristic shifts for the protons of the Fmoc group and the alanine residue.[16]
Self-Validation of the Computational Protocol
The protocols described in this guide are designed to be self-validating:
-
Convergence of Methods: The agreement between the results of the DFT calculations and the MD simulations would lend confidence to the predicted conformational preferences.
-
Force Field Validation: The ability of the parameterized force field to reproduce the QM-calculated conformational energies and geometries is a critical validation step.
Conclusion
The theoretical calculation of the conformational preferences of Fmoc-Ala-aldehyde is a multi-faceted process that requires a careful selection of computational methodologies. This guide has provided a comprehensive overview of the key theoretical concepts and detailed, step-by-step protocols for performing these calculations. By following a hierarchical approach of conformer generation, quantum mechanical energy refinement, and molecular dynamics simulations, researchers can gain a deep understanding of the conformational landscape of this important molecule. While direct experimental validation for Fmoc-Ala-aldehyde is currently limited, the principles and protocols outlined herein provide a robust framework for obtaining reliable and scientifically sound results, thereby empowering researchers in their efforts to design novel peptide-based therapeutics and optimize synthetic strategies.
References
-
EXPO - Software Ic. (n.d.). Geometry Optimization. Retrieved February 7, 2026, from [Link]
- Al-Sha'er, M. A., et al. (2023). De novo antioxidant peptide design via machine learning and DFT studies. Scientific Reports, 13(1), 1-15.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Influence of DFT Functionals and Solvation Models on the Prediction of Far-Infrared Spectra of Pt-Based Anticancer Drugs: Why Do Different Complexes Require Different Levels of Theory?. ACS Omega, 4(3), 5696-5705.
- Oprea, T. I., & Ciubotariu, D. (2000). Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. Current Computer-Aided Drug Design, 1(1), 1-15.
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Hosseinzadeh, P. (2020, November 4). A computational approach to design structured peptides and predict peptide behavior in solution [Video]. YouTube. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino acids, 36(4), 543-556.
- Alviz-Amador, A., et al. (2018). Development and benchmark to obtain AMBER parameters dataset for non-standard amino acids modified with 4-hydroxy-2-nonenal.
- Case, D. A. (2002). J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space. Journal of biomolecular NMR, 22(4), 293-303.
- Gellman, S. H., et al. (2012). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. The Journal of organic chemistry, 77(17), 7434-7443.
- Frederix, P. W., et al. (2015). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety.
- Adams, D. J., et al. (2008). Hydrogels formed from Fmoc amino acids. CrystEngComm, 10(12), 1857-1864.
- Beauchamp, K. A., et al. (2012). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
- Frederix, P. W., et al. (2015). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: The Fmoc moiety.
-
IMSERC. (n.d.). Protein NMR. J(CA-HN) Coupling Constants. Retrieved February 7, 2026, from [Link]
- Pentelute, B. L., & Kent, S. B. (2023). Practical N-to-C peptide synthesis with minimal protecting groups.
- Fields, G. B. (2000). Methods for Removing the Fmoc Group. In Fmoc Solid Phase Peptide Synthesis (pp. 47-64). Oxford University Press.
- Adams, D. J., et al. (2008). Hydrogels formed from Fmoc amino acids. CrystEngComm, 10(12), 1857-1864.
- Balabin, R. M. (2009). Efficient model chemistries for peptides. II. Basis set convergence in the B3LYP method. Physical Chemistry Chemical Physics, 11(19), 3740-3746.
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The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved February 7, 2026, from [Link]
- Bax, A., et al. (1990). Peptide conformations. 42. Conformation of side chains in peptides using heteronuclear coupling constants obtained by two-dimensional NMR spectroscopy. Journal of the American Chemical Society, 112(11), 4355-4361.
- Albericio, F., & Carpino, L. A. (2002). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical reviews, 102(10), 3625-3668.
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National Center for Biotechnology Information. (n.d.). Fmoc-ala-aldehyde. PubChem. Retrieved February 7, 2026, from [Link]
- Tomasi, J., et al. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094.
- Aakeröy, C. B., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section C: Structural Chemistry, 71(10), 913-920.
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GROMACS. (n.d.). Force field. GROMACS 2025.1 documentation. Retrieved February 7, 2026, from [Link]
- Schwantes, C. R., & Pande, V. S. (2015). A Basis Set for Peptides for the Variational Approach to Conformational Kinetics. The journal of chemical physics, 143(7), 074108.
- Sabatino, G., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1633.
- Gierasch, L. M., et al. (1981). 13C n.m.r. study of L-alanine peptides. Biopolymers, 20(9), 1869-1888.
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GROMACS. (2023, March 24). What parameters should be changed in mdp file to use wth CHARMM force field? GROMACS forums. Retrieved February 7, 2026, from [Link]
- Tomasi, J., et al. (2005). Quantum mechanical continuum solvation models. Chemical reviews, 105(8), 2999-3094.
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AMBER. (n.d.). AMBER parameter database. Retrieved February 7, 2026, from [Link]
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AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 7, 2026, from [Link]
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Wikipedia. (n.d.). J-coupling. Retrieved February 7, 2026, from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved February 7, 2026, from [Link]
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Lemkul, J. (2021, November 24). BioExcel Webinar #58: CHARMM Force Field Development History, Features and Implementation in GROMACS [Video]. YouTube. [Link]
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Methodological & Application
Mastering Peptide Modification: A Detailed Guide to Fmoc-Ala-Aldehyde for Labeling and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the intricate world of peptide science and therapeutic development, the ability to selectively modify peptides is paramount. N-terminal modification, in particular, offers a powerful strategy to enhance peptide stability, modulate biological activity, and introduce labels for imaging or diagnostic applications.[1][2] Among the diverse chemical tools available for this purpose, Fmoc-Ala-aldehyde (Fmoc-alaninal) has emerged as a versatile and efficient reagent. This comprehensive guide provides an in-depth exploration of the chemistry, protocols, and applications of Fmoc-Ala-aldehyde for the N-terminal modification of peptides.
The Strategic Advantage of N-Terminal Modification
The N-terminus of a peptide, with its primary amino group, presents a unique site for chemical derivatization. Modification at this position can profoundly influence a peptide's properties:
-
Enhanced Stability: N-terminal modifications can protect peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life.[1]
-
Modulated Bioactivity: The introduction of new functional groups can alter a peptide's conformation and interaction with its biological target, leading to enhanced or modified activity.
-
Introduction of Payloads: The N-terminus serves as a convenient attachment point for a variety of moieties, including fluorescent dyes, radiolabels, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates (ADCs) and other targeted therapies.[3]
The Chemistry of Fmoc-Ala-Aldehyde: A Tale of Two Steps
The modification of a peptide's N-terminus with Fmoc-Ala-aldehyde proceeds via a two-step process known as reductive amination . This highly selective reaction pathway ensures that the modification is directed specifically to the N-terminal α-amino group over the ε-amino group of lysine residues.
Mechanism of Action: Imine Formation and Reduction
The reaction is initiated by the nucleophilic attack of the unprotonated N-terminal amino group on the carbonyl carbon of Fmoc-Ala-aldehyde. This is followed by dehydration to form a transient Schiff base , or imine , intermediate. The subsequent reduction of this imine with a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), yields a stable secondary amine linkage.
Figure 1. Reductive amination of a peptide N-terminus with Fmoc-Ala-aldehyde.
The selectivity of this reaction is governed by the difference in pKa values between the N-terminal α-amino group (pKa ≈ 6-8) and the lysine ε-amino group (pKa ≈ 10).[4] By maintaining the reaction pH in a slightly acidic range (pH 6-7), the more basic lysine side chains remain protonated and thus, less nucleophilic, favoring the reaction at the N-terminus.
Comparative Analysis: Fmoc-Ala-Aldehyde vs. Other N-Terminal Modification Reagents
| Reagent/Method | Mechanism | Advantages | Disadvantages |
| Fmoc-Ala-Aldehyde | Reductive Amination | High selectivity for N-terminus; mild reaction conditions; stable secondary amine linkage. | Requires a subsequent reduction step; potential for over-alkylation if not controlled. |
| NHS Esters | Acylation | Simple one-step reaction. | Can lack selectivity between N-terminus and lysine residues; forms an amide bond which may alter peptide properties. |
| Isothiocyanates | Thiourea formation | Specific for primary amines. | Can be difficult to drive to completion; introduces a thiourea linkage. |
| PEGylation (aldehyde) | Reductive Amination | Improves solubility and in vivo half-life. | Can be sterically hindered; may reduce bioactivity. |
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for the N-terminal modification of a peptide with Fmoc-Ala-aldehyde, from the initial reaction to the final characterization.
Figure 2. Overall workflow for N-terminal peptide modification.
Protocol 1: General Procedure for N-terminal Modification
Rationale: This protocol outlines the core reductive amination reaction. Careful control of stoichiometry and pH is crucial for achieving high yields and selectivity.
Materials:
-
Peptide with a free N-terminus
-
Fmoc-Ala-aldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, for dissolving reagents)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If solubility is an issue, a minimal amount of ACN can be added.
-
Reagent Preparation:
-
Prepare a stock solution of Fmoc-Ala-aldehyde (e.g., 10-20 equivalents relative to the peptide) in a minimal amount of DMF or DMSO.
-
Prepare a fresh stock solution of NaBH₃CN (e.g., 20-40 equivalents relative to the peptide) in the phosphate buffer.
-
-
Reaction Initiation:
-
Add the Fmoc-Ala-aldehyde solution to the peptide solution.
-
Gently mix the solution for 30-60 minutes at room temperature to allow for imine formation.
-
Add the NaBH₃CN solution to the reaction mixture.
-
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching: Quench the reaction by adding a small amount of acetic acid or trifluoroacetic acid (TFA) to lower the pH to ~4-5.
-
Sample Preparation for Analysis: Take an aliquot of the reaction mixture for HPLC and mass spectrometry analysis to determine the reaction completion.
Critical Parameters:
-
pH: Maintain the pH between 6 and 7 for optimal selectivity.
-
Stoichiometry: An excess of both Fmoc-Ala-aldehyde and NaBH₃CN is generally used to drive the reaction to completion.
-
Temperature: Room temperature is typically sufficient, but lower temperatures can be used to minimize potential side reactions.
Protocol 2: Monitoring Reaction Progress by HPLC
Rationale: HPLC is an essential tool for monitoring the disappearance of the starting peptide and the appearance of the modified product.
Materials:
-
Reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction aliquot
Procedure:
-
Sample Preparation: Dilute the reaction aliquot with Mobile Phase A.
-
HPLC Analysis:
-
Inject the diluted sample onto the C18 column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 220 nm and 280 nm (if the peptide contains aromatic residues).
-
-
Data Analysis: Compare the chromatogram of the reaction mixture to that of the starting peptide. The modified peptide will typically have a longer retention time due to the increased hydrophobicity of the Fmoc group.
Protocol 3: Purification of the Modified Peptide by RP-HPLC
Rationale: After the reaction is complete, the modified peptide needs to be purified from unreacted starting material, excess reagents, and any byproducts.
Materials:
-
Preparative or semi-preparative reversed-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenched reaction mixture
Procedure:
-
Sample Loading: Filter the quenched reaction mixture and inject it onto the preparative HPLC column.
-
Gradient Elution: Use a gradient similar to the one optimized during the analytical run, but adjusted for the preparative scale.
-
Fraction Collection: Collect fractions corresponding to the peak of the modified peptide.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to assess their purity.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified, modified peptide as a powder.
Protocol 4: Characterization by Mass Spectrometry
Rationale: Mass spectrometry is used to confirm the identity of the modified peptide by verifying its molecular weight.
Materials:
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
Purified modified peptide
Procedure:
-
Sample Preparation: Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Mass Spectrometry Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum.
-
Data Analysis:
-
Calculate the expected molecular weight of the Fmoc-Ala-aldehyde modified peptide. The mass addition from Fmoc-Ala-aldehyde is approximately 277.3 Da (C₁₈H₁₅NO₂).
-
Compare the experimentally observed molecular weight with the calculated value.
-
Analyze the fragmentation pattern in MS/MS to confirm the site of modification at the N-terminus. Look for the characteristic fragmentation of the peptide backbone (b- and y-ions) and the presence of the modification on the N-terminal fragments.[5][6][7]
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low reaction yield | Incomplete reaction. | Increase reaction time, temperature, or reagent stoichiometry. Ensure pH is optimal. |
| Peptide degradation. | Use milder reaction conditions (e.g., lower temperature). | |
| Low N-terminal selectivity | pH is too high. | Carefully adjust the reaction pH to 6.0-6.5. |
| Steric hindrance at the N-terminus. | Increase reaction time or consider a different modification strategy. | |
| Multiple products observed | Over-alkylation (dialkylation of the N-terminus). | Use a less reactive reducing agent or carefully control the stoichiometry of the aldehyde. |
| Modification of other nucleophilic side chains (e.g., Cys, His). | Protect susceptible side chains prior to N-terminal modification. | |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the HPLC gradient to improve separation. |
| Poor solubility of the modified peptide. | Try different solvent systems for HPLC. |
Applications in Research and Drug Development
The N-terminal modification of peptides with Fmoc-Ala-aldehyde and similar reagents has found broad applications in various fields:
-
Peptide-Based Drug Discovery: Enhancing the stability and pharmacokinetic properties of therapeutic peptides.[8]
-
Proteomics: Introducing stable isotope labels for quantitative proteomics studies.
-
Bioimaging: Attaching fluorescent probes for tracking the localization and dynamics of peptides in biological systems.
-
Biomaterials: Modifying peptides to promote self-assembly into functional biomaterials.
Conclusion
Fmoc-Ala-aldehyde is a powerful and versatile tool for the selective N-terminal modification of peptides. The reductive amination chemistry provides a robust and reliable method for introducing a stable secondary amine linkage under mild conditions. By following the detailed protocols and troubleshooting guide presented here, researchers can confidently employ this strategy to advance their work in peptide chemistry, drug discovery, and beyond. The ability to precisely engineer the N-terminus of peptides opens up a vast landscape of possibilities for creating novel and effective biomolecules.
References
-
Gidley, M. J., & Sanders, J. K. (1982). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. Biochemical Journal, 203(1), 331–334. [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595–598. [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide Fragmentation. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 7, 2026, from [Link]
-
PolyU Institutional Research Archive. (2020). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (2020, August 24). Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Selective modification of protein N-terminus. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (2020, May 29). N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. Retrieved February 7, 2026, from [Link]
-
ScienceDirect. (2022, January 15). Selective N-terminal modification of peptides and proteins: Recent progresses and applications. Retrieved February 7, 2026, from [Link]
- Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
PubMed Central. (2012, November 1). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (2021, November 18). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Retrieved February 7, 2026, from [Link]
-
PubMed. (n.d.). Chemoselective Ligation and Modification Strategies for Peptides and Proteins. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). Selective N-terminal functionalization of native peptides and proteins. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved February 7, 2026, from [Link]
-
PubMed. (2020, July 30). Site-selective, reversible, pH-induced N-terminal maleylation and its application for proteomics research. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2023, September 15). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Approaches to N-terminal-selective peptide modification. Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved February 7, 2026, from [Link]
-
PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 7, 2026, from [Link]
-
ChemRxiv. (n.d.). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. Retrieved February 7, 2026, from [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved February 7, 2026, from [Link]
-
PubMed. (1982, April 1). Reductive methylation of proteins with sodium cyanoborohydride. Identification, suppression and possible uses of N-cyanomethyl by-products. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). MS/MS spectra from low m/z ions after fragmentation of the N-terminal.... Retrieved February 7, 2026, from [Link]
-
CHIMIA. (n.d.). Modern Ligation Methods to Access Natural and Modified Proteins. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2017, March 22). Peptide Macrocyclization Inspired by Non-Ribosomal Imine Natural Products. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2025, August 6). Structure‐stability correlations for imine formation in aqueous solution. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Recent Progress in Site-Selective Modification of Peptides and Proteins Using Macrocycles. Bioconjugate Chemistry. Retrieved February 7, 2026, from [Link]
-
ETH Zurich Research Collection. (n.d.). ligation methods for peptide and protein synthesis with applications to b-peptide assembli. Retrieved February 7, 2026, from [Link]
-
Oxford Academic. (n.d.). Chemoselective and orthogonal ligation techniques. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Retrieved February 7, 2026, from [Link]
-
ScienceDirect. (n.d.). Nontargeted screening of aldehydes and ketones by chemical isotope labeling combined with ultra-high performance liquid chromatography-high resolution mass spectrometry followed by hybrid filtering of features. Retrieved February 7, 2026, from [Link]
-
Ohio State University. (n.d.). Mass spectrometry of peptides and proteins. Retrieved February 7, 2026, from [Link]
-
Reddit. (2022, January 7). Peptide bonds are formed with primary or secondary amines??. r/Mcat. Retrieved February 7, 2026, from [Link]
Sources
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Application Note: Fmoc-Ala-Aldehyde in Cyclic Peptide Synthesis
This Application Note is designed for researchers and drug discovery professionals focusing on peptide therapeutics. It details the synthesis, handling, and application of Fmoc-L-Alaninal (Fmoc-Ala-H) to generate reduced amide isosteres (
Executive Summary
The incorporation of reduced amide bonds (
Fmoc-L-Alaninal (Fmoc-Ala-H) serves as the critical electrophilic building block for this transformation. However, its high reactivity and propensity for racemization require precise handling. This guide provides a validated protocol for the synthesis of Fmoc-Ala-H and its subsequent use in solid-phase reductive amination to construct stable cyclic peptide analogues.
Technical Background & Mechanism
The Role of Fmoc-Ala-H
In standard Solid-Phase Peptide Synthesis (SPPS), the peptide backbone is constructed via amide bonds. To introduce a reduced amide isostere:
-
Fmoc-Ala-H (aldehyde) reacts with the N-terminal amine of the resin-bound peptide.
-
This forms an unstable Schiff base (Imine) intermediate.
-
Selective reduction (using
or ) yields the secondary amine ( ). -
The secondary amine is then acylated with the next amino acid to continue the sequence, eventually leading to cyclization.
Mechanistic Pathway
The following diagram illustrates the workflow for integrating Fmoc-Ala-H into a peptide sequence on solid support.
Figure 1: Mechanistic workflow for solid-phase reductive amination using Fmoc-Ala-H.
Preparation of Fmoc-Ala-Aldehyde
Critical Note: Fmoc-amino aldehydes are optically unstable. They should be synthesized fresh or stored at -80°C under argon. The Dess-Martin Periodinane (DMP) oxidation of Fmoc-Alaninol is the preferred method over Weinreb amide reduction for Fmoc derivatives, as it avoids harsh reducing agents that may compromise the Fmoc group.
Protocol A: Synthesis via Dess-Martin Oxidation
Reagents:
-
Fmoc-L-Alaninol (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Saturated
and
Step-by-Step Procedure:
-
Dissolution: Dissolve Fmoc-L-Alaninol (e.g., 1.0 g, 3.36 mmol) in anhydrous DCM (15 mL) in a round-bottom flask.
-
Oxidation: Add DMP (1.57 g, 3.7 mmol) in one portion at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot will appear less polar than the alcohol.
-
Quenching: Pour the reaction mixture into a vigorously stirred mixture of sat.
(20 mL) and sat. (20 mL). Stir for 15 mins until the organic layer is clear. -
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Dry combined organics over
, filter, and concentrate in vacuo.-
Note: Flash chromatography (Silica, EtOAc/Hexane) must be performed rapidly to minimize racemization.
-
-
Storage: Use immediately for the best results.
Solid-Phase Reductive Amination Protocol
This protocol describes the insertion of the Fmoc-Ala-H into a resin-bound peptide to create the
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Resin: Rink Amide or 2-Chlorotrityl resin (0.3–0.5 mmol/g loading).
-
Solvent: 1% Acetic Acid (AcOH) in DMF (anhydrous).
-
Reducing Agent: Sodium Cyanoborohydride (
) - 5.0 equivalents. -
Aldehyde: Freshly prepared Fmoc-Ala-H - 3.0 to 4.0 equivalents.
Experimental Workflow
| Step | Operation | Conditions | Rationale |
| 1 | Fmoc Removal | 20% Piperidine/DMF (2 x 10 min) | Exposes the N-terminal amine of the resin-bound peptide. |
| 2 | Wash | DMF (5x), DCM (3x), DMF (3x) | Removes all traces of piperidine, which would inhibit Schiff base formation. |
| 3 | Imine Formation | Dissolve Fmoc-Ala-H (3 eq) in 1% AcOH/DMF. Add to resin.[2] Shake for 30–60 min. | Acid catalysis promotes protonation of the hemiaminal intermediate, driving water elimination to form the imine. |
| 4 | Reduction | Add | Selective reduction of the imine to the secondary amine. |
| 5 | Monitoring | Chloranil Test (Positive = Blue/Green beads). | Standard Kaiser test may be misleading for secondary amines. Chloranil is more reliable. |
| 6 | Capping (Optional) | Caps any unreacted primary amines to prevent deletion sequences. |
Troubleshooting the "Difficult" Coupling
The newly formed secondary amine (
-
Recommended Coupling Reagents: HATU or PyAOP (instead of HBTU/HCTU).
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) is highly recommended as an additive to boost reactivity.
-
Protocol: Double coupling (2 x 2 hours) at 50°C (if Cys/His are absent) or overnight at RT.
Macrocyclization Strategy
Once the linear sequence containing the reduced amide isostere is complete, the peptide must be cyclized.
Strategy: Head-to-Tail Cyclization (Amide Bond Formation). Since the backbone modification was done internally, the termini are standard (Amine and Carboxyl).
-
Cleavage: Cleave peptide from 2-Chlorotrityl resin using 1% TFA/DCM (keeps side chains protected).
-
Dilution: Dissolve the protected linear peptide in DCM/DMF (high dilution: <1 mM) to favor intramolecular reaction.
-
Cyclization: Add PyBOP (3 eq) and DIPEA (6 eq). Stir for 12–24 hours.
-
Final Deprotection: Treat the cyclic protected peptide with TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protecting groups.[3][2]
References
-
Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active
-(t-Butoxycarbonylamino)-aldehydes from -Amino Acids. Synthesis, 1983(8), 676–678. Link -
Meyer, J.-P., et al. (1995). Synthesis of Fmoc-amino aldehydes for the preparation of reduced amide bond peptidomimetics. Int. J. Pept.[4][2] Protein Res., 45, 327.
-
Sasaki, Y., & Coy, D. H. (1987). Solid phase synthesis of peptides containing the
peptide bond isostere. Peptides, 8(1), 119–121. Link -
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524. Link
Sources
High-throughput screening of enzyme inhibitors using Fmoc-ala-aldehyde
Application Note: High-Throughput Screening of Protease Inhibitors using Fmoc-L-Alaninal
Executive Summary
This application note details the protocol for utilizing Fmoc-L-Alaninal (Fmoc-ala-aldehyde) as a critical reference standard and mechanistic probe in the High-Throughput Screening (HTS) of protease inhibitors.
Fmoc-ala-aldehyde is a peptide aldehyde transition-state analog. Unlike simple competitive inhibitors, peptide aldehydes form a reversible covalent hemiacetal (or thiohemiacetal) complex with the active site nucleophile of Serine and Cysteine proteases. This unique mechanism makes Fmoc-ala-aldehyde an essential tool for:
-
Assay Validation: Confirming the "druggability" of a protease target during Z'-factor determination.
-
Mechanism of Action (MoA): Distinguishing between catalytic site binders and allosteric modulators.
-
SAR Scaffolding: Serving as a structural template for synthesizing transition-state mimetic libraries.
Scientific Foundation & Mechanism of Action
The Target Class: Cysteine and Serine Proteases
Proteases such as Calpain , Cathepsins (B, L, K) , and viral proteases (e.g., SARS-CoV-2 Mpro ) rely on a nucleophilic amino acid (Cysteine-SH or Serine-OH) to hydrolyze peptide bonds.
The Inhibitor: Fmoc-L-Alaninal[1][2]
-
Chemical Nature: A peptide aldehyde where the C-terminal carboxylic acid is reduced to an aldehyde.
-
Inhibition Mechanism: The electrophilic carbonyl carbon of the aldehyde is attacked by the enzyme's active site nucleophile.
-
Serine Proteases: Forms a Hemiacetal .
-
Cysteine Proteases: Forms a Thiohemiacetal .[1]
-
-
Thermodynamics: This reaction mimics the tetrahedral transition state of peptide bond hydrolysis, resulting in high-affinity, albeit reversible, binding.
Figure 1: Mechanism of Cysteine Protease Inhibition by Peptide Aldehydes
Caption: Schematic representation of the reversible covalent inhibition of a cysteine protease by Fmoc-ala-aldehyde.
Experimental Design Strategy
To successfully screen for new inhibitors using Fmoc-ala-aldehyde as a control, the assay must be designed to detect shifts in enzymatic velocity (
Assay Format: Fluorogenic Kinetics
We recommend a continuous kinetic assay using a fluorogenic substrate (e.g., Fmoc-Ala-AMC or Z-Phe-Arg-AMC ).
-
Signal: Release of free AMC (7-Amino-4-methylcoumarin) upon cleavage.
-
Excitation/Emission: 360 nm / 460 nm.
-
Advantage: Allows monitoring of linearity and detection of time-dependent inhibition (common with aldehydes).
Critical Control Parameters
| Parameter | Specification | Reason for Choice |
| Buffer pH | 5.5 - 7.5 | Matches physiological activity of target (e.g., acidic for Cathepsins). |
| Reducing Agents | DTT or TCEP (1-5 mM) | CRITICAL: Essential to keep the enzyme active (Cys-SH), but excess thiols can reversibly react with the aldehyde inhibitor. Keep DTT constant. |
| Substrate Conc. | Screening at | |
| DMSO Tolerance | < 5% | Fmoc-ala-aldehyde is hydrophobic; ensure enzyme tolerates the solvent. |
Detailed Protocol: IC50 Determination
Objective: Determine the potency (
Reagents & Preparation
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 100 mM NaCl, 1 mM EDTA, 0.01% CHAPS.
-
Note: Add DTT (1 mM) fresh immediately before use.
-
-
Enzyme Stock: Recombinant Cathepsin B (diluted to 2x final concentration in Assay Buffer).
-
Substrate: Z-Arg-Arg-AMC (10 mM stock in DMSO). Dilute to 2x
in Assay Buffer. -
Inhibitor (Fmoc-ala-aldehyde):
-
Dissolve powder in 100% DMSO to 10 mM.
-
WARNING: Aldehydes oxidize to inactive carboxylic acids in air. Use fresh or store under
at -80°C.
-
Plate Layout (384-well)
-
Column 1-2: High Control (Enzyme + Substrate + DMSO) = 100% Activity.
-
Column 23-24: Low Control (Buffer + Substrate + DMSO) = 0% Activity.
-
Column 3-22: Fmoc-ala-aldehyde dilution series (11 points, 1:3 dilution).
Step-by-Step Procedure
-
Dispense Inhibitor: Add 100 nL of Fmoc-ala-aldehyde serial dilutions (in DMSO) to the test wells using an acoustic dispenser (e.g., Echo) or pin tool.
-
Add Enzyme: Dispense 10 µL of 2x Enzyme solution to all wells except Low Controls. Add 10 µL buffer to Low Controls.
-
Pre-Incubation: Centrifuge plate (1000 rpm, 1 min). Incubate for 15-30 minutes at Room Temp (RT).
-
Scientific Insight: Aldehyde binding is time-dependent. Pre-incubation allows the hemiacetal equilibrium to establish.
-
-
Add Substrate: Dispense 10 µL of 2x Substrate solution to all wells.
-
Readout: Immediately place in a fluorescence plate reader.
Figure 2: HTS Assay Workflow
Caption: Step-by-step workflow for kinetic screening of protease inhibitors.
Data Analysis & Interpretation
Calculating % Inhibition
For kinetic data, calculate the Slope (RFU/min) of the linear portion of the curve.
IC50 Fitting
Fit the data to a 4-parameter logistic equation (Hill Equation):
-
Expected Result: Fmoc-ala-aldehyde typically shows
in the low micromolar ( ) range (e.g., 1-10 ) depending on the specific protease.
Troubleshooting Guide
| Observation | Root Cause | Solution |
| High IC50 (Low Potency) | Oxidation of aldehyde. | Check LC-MS of stock. Ensure -CHO peak is present, not -COOH. |
| High IC50 (Low Potency) | Reaction with DTT. | Reduce DTT concentration or switch to TCEP (less nucleophilic). |
| Non-linear Kinetics | Substrate depletion or Instability. | Use lower enzyme concentration; ensure linear velocity < 10% substrate conversion. |
| Signal Decay in Controls | Photobleaching. | Use "Auto-cutoff" filters or reduce excitation intensity. |
References
-
Sasaki, T., et al. (1990). "Inhibitory effect of di- and tripeptide aldehydes on calpains and papain." Journal of Enzyme Inhibition, 3(3), 195-201. Link
-
Al-Gharabli, S. I., et al. (2006).[1] "Crystal structure of the SARS-coronavirus main protease active site in complex with a peptide aldehyde inhibitor."[1][5] ChemBioChem, 7(11), 1685-1689. Link
-
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link
-
NCBI PubChem. (2023).[6] "Fmoc-L-alaninal Compound Summary." Link
Sources
- 1. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput screening for the identification of small-molecule inhibitors of the flaviviral protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 5. Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc-L-cysteine | C18H17NO4S | CID 11024349 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereochemical Integrity of Fmoc-Ala-aldehyde in Peptide Synthesis
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-L-alaninal into their peptide synthesis workflows and are encountering challenges with maintaining its stereochemical purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent racemization of this critical building block.
Introduction: The Challenge of Fmoc-Amino Aldehydes
Fmoc-L-alaninal (Fmoc-Ala-aldehyde) is a valuable reagent for the synthesis of peptide aldehydes, which are potent inhibitors of various proteases and important intermediates in medicinal chemistry. However, the presence of an aldehyde functional group increases the acidity of the α-proton, making it highly susceptible to epimerization under the basic conditions frequently employed in solid-phase peptide synthesis (SPPS). This guide will equip you with the knowledge and techniques to mitigate this risk and ensure the stereochemical integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization of Fmoc-Ala-aldehyde during peptide synthesis?
A1: The primary cause of racemization, or epimerization, of Fmoc-Ala-aldehyde is the abstraction of the α-proton by a base. The aldehyde group is electron-withdrawing, which increases the acidity of the proton on the chiral carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-enantiomers.[1][2] This is particularly problematic during the coupling step where bases are often used.
Q2: Can the standard Fmoc-deprotection step using piperidine cause racemization of a C-terminal Fmoc-Ala-aldehyde attached to a resin?
A2: While the primary concern for racemization is during the base-catalyzed coupling of the aldehyde, prolonged exposure to piperidine during subsequent Fmoc deprotection cycles can also pose a risk to a resin-bound C-terminal aldehyde.[3] The basic nature of the piperidine solution can lead to slow enolization and epimerization over time. Therefore, it is crucial to use optimized deprotection times.
Q3: How can I be sure that the Fmoc-Ala-aldehyde I synthesized or purchased is enantiomerically pure?
A3: The enantiomeric purity of your starting Fmoc-Ala-aldehyde should be verified before use. This can be achieved using chiral High-Performance Liquid Chromatography (HPLC). Several commercially available chiral stationary phases (CSPs), such as those based on polysaccharide derivatives, are effective for separating the enantiomers of N-Fmoc protected amino acids and can be adapted for Fmoc-Ala-aldehyde.[4][5][6][7]
Q4: Are there any "racemization-free" methods for preparing Fmoc-L-alaninal?
A4: Yes. A highly reliable method for synthesizing enantiomerically pure Fmoc-L-alaninal is the oxidation of the corresponding commercially available Fmoc-L-alaninol. The use of Dess-Martin periodinane (DMP) as the oxidizing agent is well-documented to proceed without racemization under mild conditions.[8] This ensures that you start your synthesis with a stereochemically pure building block.
Troubleshooting Guide: Preventing Racemization of Fmoc-Ala-aldehyde
This section provides a systematic approach to troubleshooting and preventing racemization when working with Fmoc-Ala-aldehyde.
Problem 1: Racemization detected in the final peptide aldehyde.
Root Cause Analysis and Solutions:
-
Step 1: Verify the Enantiomeric Purity of the Starting Fmoc-Ala-aldehyde.
-
Action: Analyze your stock of Fmoc-Ala-aldehyde using chiral HPLC.[4][5][6][7] If significant D-enantiomer is detected, the starting material is the source of the impurity.
-
Corrective Measure: Synthesize fresh, enantiomerically pure Fmoc-L-alaninal from Fmoc-L-alaninol using a racemization-free oxidation method, such as with Dess-Martin periodinane.[8]
-
-
Step 2: Evaluate the Coupling Conditions for Fmoc-Ala-aldehyde.
-
Action: The choice of base and its stoichiometry during the coupling of Fmoc-Ala-aldehyde to the resin or a peptide chain is critical. Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can readily cause epimerization.[1]
-
Corrective Measures:
-
Base Selection: Opt for a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a better choice than DIPEA. For highly sensitive systems, 2,4,6-collidine is an even milder option.[9]
-
Base Stoichiometry: Use the minimum amount of base required to facilitate the reaction. An excess of base will increase the risk of racemization.
-
Coupling Reagent: When using carbodiimide coupling reagents like N,N'-diisopropylcarbodiimide (DIC), always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure).[10][11]
-
-
-
Step 3: Control the Reaction Temperature.
-
Action: Higher temperatures accelerate the rate of enolization and subsequent racemization.[9]
-
Corrective Measure: Perform the coupling reaction of Fmoc-Ala-aldehyde at a reduced temperature, for example, at 0°C. This will slow down the rate of epimerization.
-
-
Step 4: Minimize Pre-activation Times.
-
Action: For amino acids prone to racemization, prolonged pre-activation times can lead to the accumulation of the epimerized form before the coupling even begins.[12]
-
Corrective Measure: Add the activating agent to the Fmoc-Ala-aldehyde solution immediately before adding it to the resin.
-
Problem 2: Gradual loss of stereochemical purity with each coupling cycle.
Root Cause Analysis and Solutions:
-
Action: This may indicate that the resin-bound C-terminal peptide aldehyde is slowly epimerizing during the subsequent Fmoc-deprotection steps.
-
Corrective Measures:
-
Optimize Deprotection: Use the shortest possible piperidine treatment time that ensures complete Fmoc removal. Monitor the deprotection reaction carefully.
-
Consider Alternative Deprotecting Reagents: For very sensitive sequences, milder deprotection cocktails containing piperazine and HOBt have been reported to reduce base-mediated side reactions.
-
Experimental Protocols
Protocol 1: Racemization-Free Synthesis of Fmoc-L-alaninal
This protocol is based on the Dess-Martin oxidation of Fmoc-L-alaninol.[8][13][14][15][16]
Materials:
-
Fmoc-L-alaninol
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-L-alaninol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature over 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-L-alaninal.
-
Confirm the enantiomeric purity by chiral HPLC.
Protocol 2: Recommended Coupling of Fmoc-L-alaninal to an Amino-Resin
This protocol is designed to minimize racemization during the loading of Fmoc-L-alaninal onto a solid support.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
Fmoc-L-alaninal (enantiomerically pure)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N-methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the resin in DMF for at least 30 minutes.
-
In a separate vessel, dissolve Fmoc-L-alaninal (2-3 equivalents relative to resin loading) and OxymaPure (2-3 equivalents) in DMF.
-
Cool the solution to 0°C.
-
Add DIC (2-3 equivalents) to the solution and stir for 2-3 minutes.
-
Add NMM (2-3 equivalents) to the activation mixture.
-
Drain the DMF from the swollen resin and add the activated Fmoc-L-alaninal solution.
-
Perform the coupling at 0°C for 30 minutes, then allow the reaction to proceed at room temperature for an additional 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
Data Presentation
Table 1: Influence of Base on Racemization during Coupling
| Base | Steric Hindrance | pKa of Conjugate Acid | Relative Racemization Risk |
| DIPEA | High | 10.7 | High |
| NMM | Low | 7.4 | Moderate |
| 2,4,6-Collidine | High | 7.4 | Low |
This table provides a qualitative comparison of commonly used bases and their relative risk of inducing racemization of sensitive amino acid derivatives.
Visualizations
Mechanism of Base-Catalyzed Racemization of Fmoc-Ala-aldehyde
Caption: Base-catalyzed enolization of Fmoc-L-alaninal leads to racemization.
Workflow for Preventing Racemization
Caption: Recommended workflow to maintain the stereochemical integrity of Fmoc-Ala-aldehyde.
References
-
Guryanov, I., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. Retrieved February 7, 2026, from [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved February 7, 2026, from [Link]
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved February 7, 2026, from [Link]
-
Camarero, J. A., et al. (2004). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Kupnik, K., et al. (2022). Comparison of chromatograms of FMOC-DL-Alanine-OH in RP-HPLC and SFC. ResearchGate. Retrieved February 7, 2026, from [Link]
-
Lee, Y., et al. (2009). Practical synthesis of peptide C-terminal aldehyde on a solid support. Bioorganic & Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]
-
Perera, S., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved February 7, 2026, from [Link]
-
Jadhav, V. H., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved February 7, 2026, from [Link]
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved February 7, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved February 7, 2026, from [Link]
-
Hernández, D., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved February 7, 2026, from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 7, 2026, from [Link]
-
Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α-Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society. Retrieved February 7, 2026, from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2013-JACS-Enantioselective-Direct-Amination.pdf]([Link] Macmillan/files/publications/2013-JACS-Enantioselective-Direct-Amination.pdf)
-
Hernández, D., et al. (2017). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. ACS Combinatorial Science. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Dess-Martin periodinane (DMP) oxidation. Retrieved February 7, 2026, from [Link]
-
Chem-Station. (2014, March 12). Dess-Martin Oxidation. Retrieved February 7, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Dess-Martin Periodinane (DMP). Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Dess-Martin periodinane. Retrieved February 7, 2026, from [Link]
Sources
- 1. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phenomenex.com [phenomenex.com]
- 8. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 16. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
Strategies to minimize aggregation in peptides containing Fmoc-ala-aldehyde
This is the Technical Support Center for Advanced Peptide Synthesis.
Topic: Strategies to Minimize Aggregation in Peptides Containing Fmoc-Ala-Aldehyde Ticket ID: #SPPS-ALD-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division[1]
Welcome to the Technical Support Center
You are encountering difficulties with peptides containing Fmoc-Alaninal (Fmoc-Ala-H) . This is a high-risk synthesis scenario. The "aggregation" you observe is likely a combination of two distinct phenomena:
-
Physical Aggregation:
-sheet stacking driven by the hydrophobic Fmoc-Ala motif.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Chemical Polymerization: The aldehyde group is highly reactive.[1] If unmasked, it reacts with N-terminal amines (intermolecularly) or side chains, forming Schiff bases that mimic "gelling."[1]
Critical Warning: Do not treat Fmoc-Ala-H like a standard amino acid. Free peptide aldehydes are electrophiles; they will polymerize if the pH rises above 7.0 or if the concentration is too high during deprotection.
Module 1: Synthesis Strategy (Prevention)
The most effective way to stop aggregation is to prevent the aldehyde from existing until the very last step. You must choose a "Masking Strategy."[1]
Decision Matrix: Selecting Your Synthetic Route
Use this flowchart to determine the best protocol for your specific sequence.
Caption: Strategic selection for peptide aldehyde synthesis. Route A is recommended for aggregation-prone sequences as alcohols are less prone to polymerization than aldehydes.[1]
Module 2: Troubleshooting & Protocols
Issue 1: The reaction mixture turns into a gel during coupling.
Diagnosis: This is Physical Aggregation . The hydrophobic Fmoc-Ala residue, combined with the resin-bound peptide, is forming
| Strategy | Protocol / Adjustment | Mechanism |
| Pseudoprolines | Insert Fmoc-Ala-Thr(ΨMe,Mepro)-OH or Ser equivalent at positions | Introduces a "kink" in the backbone, physically preventing |
| Chaotropic Salts | Add 0.1M LiCl or KSCN to the coupling buffer. | Disrupts hydrogen bonding networks within the resin matrix. |
| Solvent Switch | Use NMP or DMSO/DMF (1:4) instead of pure DMF. | Higher polarity solvents solvate hydrophobic chains better than DMF [2]. |
| Resin Loading | Reduce loading to < 0.2 mmol/g . | Increases the distance between peptide chains, preventing intermolecular interaction.[1] |
Issue 2: Loss of product or "insoluble gunk" after cleavage.
Diagnosis: This is Chemical Polymerization . The free aldehyde reacted with the N-terminus of other peptides during concentration or pH shifts. Solution: Maintain the aldehyde in a "masked" or "protonated" state.
Protocol: The "Safety-First" Workup
-
Acidic Environment: Ensure the final peptide is kept at pH < 4.0 immediately upon cleavage. At low pH, the N-terminal amines are protonated (
) and cannot attack the aldehyde electrophile.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Scavenger Choice: Avoid 1,2-ethanedithiol (EDT) if you are trying to keep the aldehyde free.[1] EDT will form a stable cyclic thioacetal with your Fmoc-Ala-Aldehyde that is extremely difficult to remove.[1]
-
Alternative: Use Triisopropylsilane (TIPS) and water.[1]
-
-
Lyophilization: Do not concentrate to dryness from a neutral solution. Lyophilize from 0.1% TFA/Water .
Module 3: Advanced Reagent Handling (Fmoc-Ala-H)
Q: Can I store Fmoc-Ala-Aldehyde on the shelf? A: No. Free Fmoc-amino-aldehydes are unstable.[1] They racemize and polymerize.[1]
-
Best Practice: Purchase or synthesize the Diethylacetal protected form: Fmoc-Ala-H(OEt)₂ .[1]
-
Usage: This reagent behaves like a standard amino acid during coupling but requires an acidic deprotection step (part of the final TFA cleavage) to reveal the aldehyde [3].
Q: My Fmoc-Ala-H reagent looks like a sticky gum. Is it bad? A: Likely yes. It has probably polymerized.[1]
-
Test: Run a TLC or LC-MS. If you see multiple peaks or a smear, discard it.[1]
-
Recovery: If you must use the free aldehyde, generate it fresh from the corresponding alcohol (Fmoc-Ala-ol) using Dess-Martin Periodinane (DMP) oxidation immediately before coupling [4].[1]
Module 4: Visualization of Aggregation Pathways
Understanding how the aggregation occurs allows you to block it.
Caption: Dual pathways of aggregation. Pathway 1 (Chemical) is irreversible; Pathway 2 (Physical) is reversible with solvents.
References
-
Wöhr, T., & Mutter, M. (1995).[1] Pseudo-prolines: A new concept for the suppression of aggregation in peptide synthesis. Journal of the American Chemical Society.
-
Paradís-Bas, M., et al. (2016).[1] The road to the synthesis of "difficult" peptides. Chemical Society Reviews.[1]
-
Douat, C., et al. (2000).[1] A general approach to the synthesis of peptide aldehydes on solid support. Tetrahedron Letters.
-
Myers, A. G., et al. (1999).[1] Synthesis of highly epimerizable N-protected alpha-amino aldehydes. Journal of the American Chemical Society.
Disclaimer: This guide assumes standard laboratory safety protocols. Aldehydes are reactive; always work in a fume hood.
Sources
Validation & Comparative
Efficacy Comparison: Fmoc-L-Alaninal vs. Optimized Peptide Aldehyde Inhibitors
[1][2]
Executive Summary
This technical guide compares the efficacy, physicochemical properties, and experimental utility of Fmoc-L-Alaninal (Fmoc-Ala-H) against established peptide-based inhibitors such as MG-132 , Leupeptin , and Antipain .[1]
Key Finding: While Fmoc-L-Alaninal contains the essential electrophilic aldehyde warhead required for cysteine/serine protease inhibition, it lacks the extended peptide backbone (P2, P3 positions) necessary for high-affinity binding.[1] Consequently, it functions primarily as a synthetic intermediate or a low-potency probe (
Mechanistic & Structural Analysis
The Aldehyde Pharmacophore
Both Fmoc-L-Alaninal and complex peptide inhibitors rely on the aldehyde group (-CHO) as the "warhead."[1] This group acts as an electrophile, susceptible to nucleophilic attack by the active site residue of the protease (Thiol of Cysteine or Hydroxyl of Serine).
-
Mechanism: The attack results in the formation of a reversible hemiacetal (for serine proteases) or hemithioacetal (for cysteine proteases). This transition-state analog mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively "jamming" the enzyme.
Structural Determinants of Potency
The efficacy gap between Fmoc-Ala-H and inhibitors like MG-132 is driven by the Subsite Recognition Theory (Schechter & Berger nomenclature):
| Feature | Fmoc-L-Alaninal (Monomer) | MG-132 (Tripeptide: Z-Leu-Leu-Leu-H) | Impact on Efficacy |
| P1 Site | Alanine (Methyl group) | Leucine (Isobutyl group) | P1 dictates primary specificity.[1] Ala is small and promiscuous; Leu fits hydrophobic pockets (e.g., Chymotrypsin-like activity).[1] |
| P2/P3 Sites | Absent | Present (Leu-Leu) | Critical: P2/P3 residues form H-bonds and hydrophobic contacts with the enzyme's S2/S3 pockets, stabilizing the complex and increasing affinity by 1000-fold.[1] |
| N-Cap | Fmoc (Fluorenylmethoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc: Bulky, lipophilic, base-labile.[1] Cbz: Stable, smaller, standard for biological assays. |
Visualization: Mechanism of Action
The following diagram illustrates the reversible covalent inhibition mechanism common to this class.
Comparative Efficacy Data
The following table synthesizes experimental data comparing Fmoc-Ala-H with industry-standard alternatives.
| Inhibitor | Structure | Target Class | Potency ( | Solubility & Stability |
| Fmoc-L-Alaninal | Fmoc-Ala-CHO | Broad/Non-specific | Weak ( | Low Stability: Prone to racemization; Fmoc group cleaved by basic buffers.[1] High lipophilicity. |
| MG-132 | Z-Leu-Leu-Leu-CHO | 20S Proteasome, Calpain | Potent ( | High Stability: Cbz group is stable in culture.[1] Cell-permeable.[1] |
| Leupeptin | Ac-Leu-Leu-Arg-CHO | Serine/Cysteine Proteases | Potent ( | Water Soluble: Good for lysates; poor cell permeability (charged Arg).[1] |
| Antipain | Ac-Phe-Arg-Val-Arg-CHO | Papain, Trypsin | Potent ( | Water Soluble: Similar to Leupeptin.[1] |
Scientific Insight: Fmoc-L-Alaninal is rarely used as a standalone inhibitor because its binding energy is insufficient to compete effectively with natural substrates.[1] It is best utilized as a building block to synthesize custom inhibitors (e.g., Fmoc-Ala-Pro-Phe-CHO) or as a probe to test the steric tolerance of the S1 subsite.[1]
Experimental Protocol: Determining Inhibition Constants ( )
To objectively validate the efficacy of Fmoc-Ala-H versus MG-132, use this standardized fluorogenic substrate assay. This protocol is self-validating via the inclusion of positive and negative controls.[1]
Materials
-
Enzyme: Purified 20S Proteasome or Calpain-1 (human recombinant).[1]
-
Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity) or Suc-LY-AMC (Calpain).[1]
-
Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 1 mM DTT (fresh).
-
Detection: Fluorescence Plate Reader (Ex: 380 nm / Em: 460 nm).
Workflow Visualization
Step-by-Step Procedure
-
Stock Preparation: Dissolve Fmoc-Ala-H and MG-132 in 100% DMSO to 10 mM.
-
Critical: Fmoc-Ala-H may precipitate in aqueous buffers; keep DMSO final concentration <1% in the assay.[1]
-
-
Enzyme Activation: Dilute enzyme in Assay Buffer. Pre-incubate at 37°C for 5 minutes.
-
Inhibitor Addition: Add 10
L of inhibitor dilution to 90 L of enzyme solution. Incubate for 15 minutes to allow equilibrium binding. -
Substrate Initiation: Add 100
L of Substrate (50 M final).[1] -
Kinetic Read: Monitor fluorescence intensity (RFU) immediately.
-
Calculation:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Fit data to the equation:
.
-
Expected Result: MG-132 will show a sigmoidal inhibition curve with
Conclusion & Recommendations
-
Use Fmoc-L-Alaninal when:
-
You are synthesizing a novel peptide aldehyde library and need a protected precursor.
-
You are probing the S1 subsite specificity exclusively and require a minimal steric footprint.
-
You are performing structure-activity relationship (SAR) studies to demonstrate the necessity of P2/P3 residues.
-
-
Use MG-132 or Leupeptin when:
References
Quantitative proteomics analysis to validate the efficacy of Fmoc-ala-aldehyde probes
Executive Summary
This guide outlines the rigorous validation of Fmoc-Ala-aldehyde (Fmoc-alaninal) as a protease-directed probe using quantitative mass spectrometry (MS). While peptide aldehydes are potent reversible inhibitors of serine and cysteine proteases, their validation requires specific proteomic strategies distinct from irreversible activity-based probes (ABPs).
Key Technical Insight: Unlike irreversible vinyl sulfones or epoxides, Fmoc-Ala-aldehyde forms a reversible hemiacetal/thiohemiacetal adduct. Therefore, standard direct enrichment protocols often fail due to probe dissociation during wash steps. This guide advocates for Competitive Activity-Based Protein Profiling (isoTOP-ABPP) as the gold standard for validation, quantifying efficacy via the loss of signal from a broad-spectrum reporter probe.
Technical Context: The Probe Architecture
To validate efficacy, one must first understand the chemical behavior of the probe compared to its alternatives.
Comparative Analysis: Fmoc-Ala-Aldehyde vs. Alternatives
| Feature | Fmoc-Ala-Aldehyde (Target Probe) | Vinyl Sulfone Probes (Alternative 1) | Fluorophosphonates (Alternative 2) |
| Warhead Chemistry | Aldehyde (Electrophilic carbon) | Vinyl Sulfone (Michael Acceptor) | Fluorophosphonate (Activated Ester) |
| Binding Mode | Reversible Covalent (Hemiacetal/Thiohemiacetal) | Irreversible Covalent (Thioether) | Irreversible Covalent (Phosphonylated Serine) |
| Target Class | Serine & Cysteine Proteases (e.g., Calpains, Cathepsins, Proteasome) | Cysteine Proteases (e.g., DUBs, Cathepsins) | Serine Hydrolases (Broad spectrum) |
| Proteomic Strategy | Competitive ABPP (Inhibitor vs. Reporter) | Direct ABPP (Enrichment via tag) | Direct ABPP (Enrichment via tag) |
| Selectivity | Tunable via P1/P2 residues (Ala/Fmoc) | High specificity for Cys proteases | Broad reactivity (Promiscuous) |
| Key Limitation | Dissociates during stringent washing; requires competition assay.[1] | Slow binding kinetics; requires long incubation. | High background labeling. |
Mechanism of Action
The Fmoc-Ala-aldehyde acts as a transition-state analog. The aldehyde carbon is attacked by the active site nucleophile (Ser-OH or Cys-SH), forming a tetrahedral intermediate. The bulky Fmoc group occupies the S2 hydrophobic pocket, conferring selectivity over smaller aldehydes like acetyl-alaninal.
Experimental Protocol: Competitive isoTOP-ABPP
Objective: Quantify the target engagement of Fmoc-Ala-aldehyde by measuring its ability to block the binding of a broad-spectrum irreversible reporter (e.g., an Alkyne-tagged Vinyl Sulfone or FP-Alkyne).
Workflow Logic
We do not enrich the Fmoc-probe directly. Instead, we treat the proteome with the Fmoc-probe, then label remaining active sites with an alkyne-tagged reporter.
-
High Signal (MS): Target is not bound by Fmoc-Ala-aldehyde.
-
Low Signal (MS): Target is bound (inhibited) by Fmoc-Ala-aldehyde.
Step-by-Step Methodology
Phase A: Proteome Preparation & Inhibition
-
Lysis: Lyse cells (e.g., HEK293T) in mild buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% NP-40). Critical: Do not use protease inhibitors in the lysis buffer.
-
Protein Normalization: Adjust concentration to 2 mg/mL.
-
Probe Incubation (The Variable):
-
Sample A (Control): DMSO vehicle.
-
Sample B (Experimental): 10 µM Fmoc-Ala-aldehyde.
-
Incubate 1 hour at 37°C.
-
-
Reporter Labeling: Treat both samples with 1 µM Alkyne-Vinyl Sulfone (VS-alkyne) for 1 hour. This irreversibly tags any cysteine proteases not blocked by the Fmoc-probe.
Phase B: Click Chemistry & Enrichment
-
CuAAC Reaction: Add Click Cocktail (100 µM Azide-Biotin-TEV-Tag, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). React for 1 hour.
-
Precipitation: Methanol/Chloroform precipitate proteins to remove excess reagents.
-
Enrichment: Resuspend pellets in 1% SDS/PBS, dilute to 0.2% SDS, and incubate with Streptavidin-Agarose beads for 2 hours.
-
Washing: Stringent washes (1% SDS, 6M Urea) to remove non-covalent binders.
Phase C: On-Bead Digestion & TMT Labeling
-
Reduction/Alkylation: DTT (10 mM) followed by Iodoacetamide (50 mM).
-
Digestion: On-bead trypsin digestion (overnight, 37°C).
-
TMT Labeling: Label peptides from Sample A (Control) with TMT-126 and Sample B (Fmoc-treated) with TMT-127 .
-
LC-MS/MS: Mix samples 1:1, fractionate (high-pH reversed-phase), and analyze on an Orbitrap mass spectrometer.
Visualization of Workflows
Mechanism of Action: Reversible vs. Irreversible
This diagram illustrates why the competitive approach is necessary.
Caption: Fmoc-Ala-aldehyde forms a reversible complex. If washed, it dissociates. Therefore, we use it to BLOCK the binding of the irreversible Reporter probe.
Competitive ABPP Workflow
The logical flow of the validation experiment.
Caption: Parallel workflow for competitive ABPP. The ratio of TMT signals (Exp/Control) quantifies the inhibitory potency of the Fmoc probe.
Data Interpretation & Validation Criteria
To validate the Fmoc-Ala-aldehyde probe, the MS data must meet specific quantitative thresholds.
Calculating Target Occupancy
The "Ratio" refers to the TMT reporter ion intensity of the Fmoc-treated sample divided by the Control sample (
| Ratio ( | Interpretation | Conclusion |
| No change in reporter binding. | Non-binder. The Fmoc probe does not target this protein. | |
| >50% reduction in reporter signal. | Hit. The Fmoc probe significantly inhibits this target. | |
| >90% reduction in reporter signal. | Potent/Selective Target. High affinity binding. |
Selectivity Profiling
A successful validation will show high potency (
Example Data Output:
-
Target: Cathepsin B -> Ratio: 0.08 (Validated)
-
Off-Target: Proteasome
5 -> Ratio: 0.95 (No cross-reactivity)
References
-
Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry.[2] Annual Review of Biochemistry.
-
Bogyo, M., et al. (2001). Target identification of biologically active small molecules using activity-based probes.[3][4] Chemistry & Biology.[1][5]
-
Serim, S., et al. (2012). Fmoc-based synthesis of peptide aldehydes for protease inhibitor discovery. Nature Protocols.
-
Willems, L. I., et al. (2011). Potent and selective activity-based probes for the immunoproteasome. Journal of the American Chemical Society.
-
Zecha, J., et al. (2020). TMT labeling for the masses: A robust and cost-efficient, in-solution labeling approach. Molecular & Cellular Proteomics.[2][6]
Sources
- 1. Fmoc-ala-aldehyde | C18H17NO3 | CID 10017393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of Peptides Synthesized with Fmoc-Ala-Aldehyde Using NMR
For Researchers, Scientists, and Drug Development Professionals
The precise structure of a synthetic peptide is paramount to its function. In the realm of therapeutic and research peptides, even minor structural ambiguities can lead to significant deviations in biological activity and safety. The incorporation of reactive moieties, such as the aldehyde group in Fmoc-Ala-aldehyde, introduces further complexity into the synthesis and validation process. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural validation of these specialized peptides, contrasting it with other common analytical techniques. As Senior Application Scientists, we emphasize not just the "how," but the critical "why" behind our recommended protocols, ensuring a robust and self-validating approach to peptide quality control.
The Criticality of Structural Integrity in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of modern peptide production, prized for its efficiency and adaptability.[1] The Fmoc protecting group's lability to mild basic conditions allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2][3] However, the synthesis of peptides incorporating an aldehyde functionality, such as those derived from Fmoc-Ala-aldehyde, presents unique challenges. Aldehydes are highly reactive electrophiles, susceptible to oxidation, racemization, and side reactions during both synthesis and cleavage from the resin.[4][5] Therefore, rigorous structural validation is not merely a quality control step but an integral part of the development process.
NMR Spectroscopy: The Gold Standard for 3D Structural Elucidation
While techniques like mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are indispensable for verifying molecular weight and purity, they provide limited information about the three-dimensional conformation of a peptide.[6][7] NMR spectroscopy, in contrast, offers a powerful suite of experiments to determine the complete atomic-level structure of a peptide in solution, mimicking its physiological environment.[8]
Key NMR Techniques for Peptide Structural Validation:
-
1D ¹H NMR: The initial and most straightforward NMR experiment. It provides a fingerprint of the peptide, with distinct signals for each proton. The chemical shift of these protons can offer preliminary insights into the local chemical environment and the presence of secondary structures.[9]
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bond lengths.[8] It is instrumental in assigning the proton resonances within each amino acid residue's spin system.
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid residue.[8] This is particularly useful for identifying amino acid types based on their characteristic proton network.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): The cornerstone of 3D structure determination, NOESY identifies protons that are close in space (typically < 5 Å), irrespective of whether they are connected by bonds.[10] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the crucial distance restraints for calculating the peptide's 3D structure.
-
¹³C and ¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For more complex peptides, isotopic labeling with ¹³C and ¹⁵N allows for the acquisition of heteronuclear correlation spectra. These experiments correlate protons with their directly attached carbon or nitrogen atoms, significantly improving spectral resolution and simplifying the assignment process.[11]
The aldehyde proton of a C-terminal alanine aldehyde typically resonates in the downfield region of the ¹H NMR spectrum (around 9.5-9.8 ppm), providing a unique spectroscopic handle for confirming its presence and integrity.
A Comparative Look: NMR vs. Other Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed 3D structure, conformation, dynamics, protonation states, and intermolecular interactions. | Provides the most comprehensive structural information in a solution state.[8] Non-destructive.[12] | Relatively low sensitivity, requiring higher sample concentrations.[13] Can be complex to interpret for larger peptides.[8] |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (high-resolution MS), and sequence information (tandem MS). | High sensitivity (picomole to femtomole range).[6] High throughput. | Provides no information on 3D structure or conformation. Ionization can sometimes be challenging for certain peptides. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation of isomers. | Excellent for assessing purity and quantifying the target peptide.[7] | Provides no structural information beyond retention time. |
| Circular Dichroism (CD) Spectroscopy | Estimation of secondary structure content (α-helix, β-sheet, random coil). | Relatively simple and fast. Requires low sample concentration. | Provides a global, low-resolution view of the secondary structure; no atomic-level detail. |
Experimental Workflow: From Synthesis to Validated Structure
The following workflow outlines a robust, self-validating process for the synthesis and structural validation of a peptide containing a C-terminal alanine aldehyde using Fmoc chemistry and NMR.
Caption: Workflow for peptide synthesis and validation.
Detailed Experimental Protocol: NMR Structural Validation
1. Sample Preparation: The Foundation of Quality Data
-
Rationale: Proper sample preparation is critical for acquiring high-quality NMR data.[10] The choice of solvent, pH, and concentration can significantly impact spectral quality.
-
Protocol:
-
Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or a deuterated buffer like phosphate or acetate) to a final concentration of 1-5 mM.[8] The presence of H₂O is essential for observing exchangeable amide protons.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize the exchange rate of amide protons with the solvent).
-
Add a known concentration of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift referencing.
-
Transfer the sample to a high-quality NMR tube.
-
2. NMR Data Acquisition: A Multi-dimensional Approach
-
Rationale: A combination of 1D and 2D NMR experiments is necessary to obtain the required information for structure determination.[14]
-
Protocol (on a 600 MHz or higher spectrometer):
-
1D ¹H: Acquire a standard 1D proton spectrum to assess sample purity and concentration, and to observe the overall spectral features, including the aldehyde proton signal.
-
2D TOCSY: Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of all amino acid residues.
-
2D NOESY: Acquire a NOESY spectrum with a mixing time of 150-250 ms to identify through-space correlations between protons.
-
2D ¹H-¹⁵N HSQC (if ¹⁵N labeled): Acquire an HSQC spectrum to resolve the amide proton and nitrogen signals, which is invaluable for assignment.
-
3. Resonance Assignment: Solving the Puzzle
-
Rationale: The process of assigning each NMR signal to a specific atom in the peptide sequence is the first crucial step in data analysis.[12]
-
Procedure:
-
Identify the unique spin systems for each amino acid type in the TOCSY spectrum.
-
Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential Hα(i) - HN(i+1) and HN(i) - HN(i+1) NOEs.
-
Assign the side-chain resonances using the TOCSY and NOESY data.
-
Confirm the presence and assignment of the C-terminal alanine aldehyde by observing its characteristic aldehyde proton signal and its NOEs to other protons in the peptide.
-
4. Structure Calculation and Validation: From Data to 3D Model
-
Rationale: The distance restraints derived from the NOESY spectrum are used as input for structure calculation algorithms to generate a family of 3D structures consistent with the NMR data.
-
Procedure:
-
Convert the NOESY cross-peak volumes into upper distance bounds.
-
Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to perform simulated annealing or molecular dynamics calculations to generate an ensemble of low-energy structures.
-
Analyze the quality of the calculated structures using validation software (e.g., PROCHECK-NMR) to assess parameters such as bond lengths, bond angles, and Ramachandran plot statistics.[9]
-
Alternative Peptide Synthesis and Validation Strategies
While Fmoc-SPPS is the most common method for peptide synthesis, other strategies exist, each with its own set of advantages and challenges.[15][16]
| Synthesis Method | Description | Validation Considerations |
| Boc-SPPS | Utilizes the tert-butyloxycarbonyl (Boc) protecting group, which is removed by strong acid. | Similar validation requirements as Fmoc-SPPS. The harsh acidic cleavage conditions can lead to more side reactions, necessitating careful purity analysis. |
| Liquid-Phase Peptide Synthesis (LPPS) | The peptide is synthesized in solution without a solid support. | Purification between steps can be more challenging. NMR is still the preferred method for detailed structural characterization.[15] |
| Native Chemical Ligation (NCL) | Two unprotected peptide fragments are chemoselectively joined.[17] | Requires validation of both the final ligated product and the precursor fragments. The ligation junction needs to be carefully verified by NMR and MS. |
| Enzymatic Synthesis | Uses enzymes like proteases or ligases to form peptide bonds.[17] | Offers high specificity and mild reaction conditions. The resulting peptide still requires full structural validation by NMR. |
Conclusion
The synthesis of peptides containing reactive functionalities like aldehydes demands a validation strategy that is both rigorous and comprehensive. While a suite of analytical techniques is necessary for a complete picture of peptide quality, NMR spectroscopy stands alone in its ability to provide a detailed, three-dimensional structure in a physiologically relevant solution state. By integrating the detailed NMR protocols outlined in this guide, researchers and drug development professionals can ensure the structural integrity of their synthesized peptides, a critical step towards reliable and reproducible scientific outcomes.
References
-
Dianfan Li, Mehdi Mobli. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Journal of the American Chemical Society. 2018. URL: [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. 2020. URL: [Link]
-
Unlocking Peptide Synthesis: The Role of Fmoc-Ala-OH and Key Suppliers. PR Newswire. 2026. URL: [Link]
-
Chad M. Rienstra, et al. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences. 2002. URL: [Link]
-
An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. URL: [Link]
-
Aline Moulin, Jean Martinez, Jean-Alain Fehrentz. Synthesis of peptide aldehydes. Journal of Peptide Science. 2007. URL: [Link]
-
Peptide/Protein NMR. University of Zurich. URL: [Link]
-
Predicting the Success of Fmoc-Based Peptide Synthesis. ACS Omega. 2022. URL: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. 2020. URL: [Link]
-
Advancements in Peptide Synthesis Methods: Applications and Innovations. MtoZ Biolabs. URL: [Link]
-
M P Williamson. Peptide structure determination by NMR. Methods in Molecular Biology. 1993. URL: [Link]
-
NMR in structural determination of proteins and peptides. NMIMS Pharmacy. URL: [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. URL: [Link]
-
S. Raghothama. NMR of peptides. ResearchGate. 2025. URL: [Link]
-
Peptide Synthesis Methods: Comparing Techniques for Optimal Results. MBL International. 2024. URL: [Link]
-
The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... SpringerLink. URL: [Link]
-
Differences in NMR vs Mass Spectrometry for Identification. Patsnap. 2025. URL: [Link]
-
Paul R Hansen, Alberto Oddo. Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. 2015. URL: [Link]
- Solid phase peptide synthesis methods and associated systems. Google Patents.
-
Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. URL: [Link]
-
Abdul-Hamid M Emwas. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research. Methods in Molecular Biology. 2015. URL: [Link]
-
How to Optimize Peptide Synthesis? LinkedIn. URL: [Link]
-
MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Nanalysis. 2020. URL: [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. 2022. URL: [Link]
-
Comparison of NMR and Mass for analytical tool in metabolomics. ResearchGate. URL: [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. pnas.org [pnas.org]
- 12. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags [mdpi.com]
- 13. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide structure determination by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancements in Peptide Synthesis Methods Applications and Innovations | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 17. blog.mblintl.com [blog.mblintl.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-Ala-aldehyde: A Comprehensive Guide for Laboratory Professionals
Understanding the Compound: An Inferred Hazard Profile
Fmoc-Ala-aldehyde, also known as (S)-(9H-Fluoren-9-yl)methyl (1-oxopropan-2-yl)carbamate, combines the structural features of an Fmoc-protected amino acid with a reactive aldehyde functional group.[1] The lack of a dedicated SDS necessitates a cautious approach, inferring potential hazards from its constituent parts. The aldehyde group suggests potential for irritation, sensitization, and reactivity. Aldehydes as a class can be flammable and may undergo self-polymerization or oxidation. The Fmoc group itself is generally stable but will decompose under basic conditions.
| Property | Inferred Information | Source |
| Chemical Formula | C18H17NO3 | [1] |
| Molecular Weight | 295.3 g/mol | [1] |
| Appearance | Likely a solid | Inferred from Fmoc-Ala-OH |
| Potential Hazards | Irritant, sensitizer, potential for reactivity (oxidation, polymerization) | General aldehyde chemistry |
| Incompatibilities | Strong oxidizing agents, strong bases | Inferred from Fmoc-Ala-OH SDS[2] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NOx) upon combustion | [3] |
Core Directive: The Disposal Workflow
The primary principle for the disposal of Fmoc-Ala-aldehyde is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the sink or in regular trash. The recommended disposal pathway involves collection, proper labeling, and transfer to your institution's Environmental Health and Safety (EHS) department for final disposition.[4] For laboratories that generate significant quantities of aldehyde waste, a neutralization step prior to collection by EHS may be a viable and encouraged option, but this should always be done in consultation with and according to the protocols of your local EHS office.[5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
